Technical Whitepaper: Physicochemical Profiling and Synthesis of 4-Chloro-2-(4-chlorophenyl)benzoic acid
Technical Whitepaper: Physicochemical Profiling and Synthesis of 4-Chloro-2-(4-chlorophenyl)benzoic acid
Executive Summary
4-Chloro-2-(4-chlorophenyl)benzoic acid (CAS: 474520-29-1) is a highly lipophilic, di-chlorinated biphenyl carboxylic acid[1][2]. In modern drug discovery and materials science, the biphenyl-2-carboxylic acid scaffold is considered a "privileged structure." It frequently serves as a core pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) and as a rigid spacer in the design of protein-protein interaction (PPI) inhibitors. The strategic placement of two chlorine atoms on this scaffold enhances metabolic stability by blocking cytochrome P450-mediated oxidation, while simultaneously modulating the electronic landscape of the aromatic rings[3].
Physicochemical & Thermodynamic Profile
Understanding the baseline physical properties of this compound is critical for downstream formulation and assay development. Due to the sparse availability of empirical thermodynamic data for this specific isomer, the quantitative profile below synthesizes data derived from computationally validated models and structurally identical isomers (e.g., 3-(3,5-dichlorophenyl)benzoic acid)[3][4].
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance | Source |
| IUPAC Name | 4-Chloro-2-(4-chlorophenyl)benzoic acid | Standardized nomenclature for structural identification. | [1] |
| CAS Number | 474520-29-1 | Unique registry identifier for procurement and safety tracking. | [1][2] |
| Molecular Formula | C13H8Cl2O2 | Dictates the precise stoichiometric requirements for synthesis. | |
| Molecular Weight | 267.10 g/mol | Falls well within Lipinski's Rule of 5 (<500 Da), ideal for oral bioavailability. | [3] |
| Predicted LogP | ~4.9 | High lipophilicity driven by dual chlorine substitution; suggests high membrane permeability but poor aqueous solubility. | [3] |
| Topological Polar Surface Area | 37.3 Ų | Low TPSA indicates excellent potential for blood-brain barrier (BBB) penetration. | [3] |
| Predicted Melting Point | 180–200 °C | High crystalline lattice energy typical of rigid, halogenated biphenyls. | [4] |
Structural and Conformational Dynamics
The core mechanistic feature of 4-chloro-2-(4-chlorophenyl)benzoic acid is its non-planar biphenyl axis .
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Steric Hindrance: The bulky carboxylic acid (-COOH) group at the ortho position of the primary ring creates a severe steric clash with the ortho-hydrogen of the adjacent 4-chlorophenyl ring.
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Dihedral Twist: To resolve this steric strain, the molecule adopts a twisted conformation, breaking the coplanarity of the two benzene rings.
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Biological Implication: This locked dihedral angle prevents the molecule from intercalating into flat DNA grooves (reducing off-target toxicity) and allows it to project its chlorinated rings into deep, hydrophobic protein binding pockets in a highly predictable three-dimensional vector.
Standardized Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
Synthesizing ortho-substituted biaryls is notoriously challenging. The steric bulk adjacent to the coupling site severely impedes the transmetalation and reductive elimination steps of the standard palladium catalytic cycle[5][6]. To overcome this, the following protocol utilizes a biphasic solvent system and a catalyst with a large bite angle.
Methodological Steps
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Reagent Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine 1.0 equivalent of 2-bromo-4-chlorobenzoic acid and 1.2 equivalents of 4-chlorophenylboronic acid.
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Catalyst & Base Loading: Add 5 mol% of Pd(dppf)Cl₂ and 3.0 equivalents of potassium carbonate (K₂CO₃).
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Solvent Addition & Heating: Suspend the mixture in a degassed 4:1 solution of 1,4-Dioxane and Water. Heat to 80–100 °C for 12–24 hours.
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Causality: Water is strictly required to dissolve the inorganic K₂CO₃, while dioxane maintains the organic substrates and catalyst in solution. This biphasic synergy prevents the premature protodeboronation of the boronic acid[5].
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Workup & Extraction: Cool the reaction to room temperature. The product currently exists as a water-soluble potassium carboxylate salt. Acidify the aqueous layer to pH 2 using 1M HCl.
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Causality: Acidification protonates the carboxylate, converting it back into the neutral, highly lipophilic carboxylic acid. This forces the target molecule out of the aqueous phase, allowing for efficient extraction using Ethyl Acetate (EtOAc).
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-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/EtOAc gradient).
Fig 1. Suzuki-Miyaura Cross-Coupling Workflow for Ortho-Substituted Biaryls.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized batch, the protocol must be treated as a self-validating system where downstream analytics directly confirm the success of the upstream chemical transformations.
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¹H & ¹³C NMR: The primary indicator of successful coupling is the complete disappearance of the boronic acid hydroxyl protons and the aryl bromide proton. These are replaced by a complex multiplet in the aromatic region (7.2 - 8.0 ppm), representing the 7 distinct protons of the newly formed biphenyl system.
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LC-MS (Mass Spectrometry): The presence of two chlorine atoms yields a highly distinct isotopic signature. Negative ion mode will show the molecular ion [M-H]⁻ at m/z 265.99, accompanied by M+2 (m/z 267.99) and M+4 (m/z 269.99) peaks in a characteristic 9:6:1 ratio , mathematically validating the di-chlorinated structure[3].
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FT-IR Spectroscopy: Confirms the retention of the functional group via a sharp C=O stretch (~1680-1700 cm⁻¹) and a broad O-H stretch indicative of hydrogen-bonded carboxylic acid dimers.
Fig 2. Multi-modal Analytical Validation System for Batch Release.
References
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CP Lab Safety / Calpaclab. "4-Chloro-2-(4-chlorophenyl)benzoic acid, 96% Purity". Available at:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 2758079, 3-(3,5-dichlorophenyl)benzoic Acid". Available at:[Link]
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Cheméo. "Chemical Properties of 3-Chlorobenzoic acid, 4-chlorophenyl ester". Available at:[Link]
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Chemikart. "474520-29-1 | 4-Chloro-2-(4-chlorophenyl)benzoic acid". Available at:[Link]
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National Center for Biotechnology Information (PMC). "Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides". Available at:[Link]
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National Center for Biotechnology Information (PMC). "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014". Available at:[Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. abcr.com [abcr.com]
- 3. 3-(3,5-dichlorophenyl)benzoic Acid | C13H8Cl2O2 | CID 2758079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chlorobenzoic acid, 4-chlorophenyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
